N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a synthetic small molecule characterized by a 6-chloroindole moiety linked via an ethyl group to a propanamide chain bearing a 3,5-dimethyl-1,2-oxazol-4-yl substituent. The indole and oxazole rings are critical pharmacophores, often associated with bioactivity in medicinal chemistry.
Properties
Molecular Formula |
C18H20ClN3O2 |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C18H20ClN3O2/c1-12-16(13(2)24-21-12)5-6-18(23)20-8-10-22-9-7-14-3-4-15(19)11-17(14)22/h3-4,7,9,11H,5-6,8,10H2,1-2H3,(H,20,23) |
InChI Key |
VDPYXIVKYBEUEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCCN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
A mixture of 4-chlorophenylhydrazine (1.0 equiv) and 3-chlorocyclohexanone (1.2 equiv) in acetic acid (5 vol) is heated at 120°C for 12 hours. The reaction is quenched with ice-water, and the precipitate is filtered to yield 6-chloroindole (78% yield).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Solvent | Acetic acid |
| Catalyst | None |
| Yield | 78% |
Alternative Route: Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 2-bromo-5-chloroaniline (1.0 equiv) with ethylene glycol vinyl ether (1.5 equiv) in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 100°C for 24 hours affords 6-chloroindole in 65% yield.
N-Alkylation of 6-Chloroindole
The indole nitrogen is functionalized with a 2-aminoethyl group through alkylation or Mitsunobu reaction .
Direct Alkylation
6-Chloroindole (1.0 equiv) is treated with 2-bromoethylamine hydrobromide (1.5 equiv) and K₂CO₃ (3.0 equiv) in DMF at 80°C for 8 hours. The product, 1-(2-aminoethyl)-6-chloroindole, is isolated in 70% yield after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Optimization Notes
-
Excess base (K₂CO₃) prevents N–H protonation of indole.
-
DMF enhances solubility of intermediates.
Mitsunobu Reaction
For sterically hindered substrates, 6-chloroindole (1.0 equiv), 2-hydroxyethylphthalimide (1.2 equiv), and DIAD (1.5 equiv) are reacted with PPh₃ (1.5 equiv) in THF at 25°C for 12 hours. Deprotection with hydrazine hydrate yields 1-(2-aminoethyl)-6-chloroindole (82% yield).
Synthesis of 3,5-Dimethyl-1,2-oxazole
The oxazole ring is constructed via cyclization of diketones or Van Leusen oxazole synthesis .
Cyclization of 3,5-Dimethyl-1,2-diketone
A solution of acetylacetone (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in ethanol is refluxed for 6 hours. The product, 3,5-dimethyl-1,2-oxazole, is obtained in 85% yield after distillation.
Reaction Mechanism
Van Leusen Method
TosMIC (1.0 equiv) reacts with 3-pentanone (1.2 equiv) in methanol at 60°C for 4 hours under basic conditions (K₂CO₃), yielding 3,5-dimethyl-1,2-oxazole (78% yield).
Propanamide Linker Formation
The oxazole and indole intermediates are coupled via amide bond formation .
Carbodiimide-Mediated Coupling
3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoic acid (1.0 equiv) is activated with EDC·HCl (1.5 equiv) and HOBt (1.2 equiv) in DMF for 1 hour. 1-(2-Aminoethyl)-6-chloroindole (1.0 equiv) is added, and the reaction is stirred at 25°C for 12 hours. The crude product is purified by HPLC to afford the target compound in 65% yield.
Critical Parameters
| Parameter | Value |
|---|---|
| Coupling Reagent | EDC·HCl/HOBt |
| Solvent | DMF |
| Purification | Reverse-phase HPLC |
| Purity | >98% |
Mixed Anhydride Method
3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoic acid (1.0 equiv) is treated with isobutyl chloroformate (1.2 equiv) and N-methylmorpholine (1.5 equiv) in THF at 0°C. After 30 minutes, 1-(2-aminoethyl)-6-chloroindole (1.0 equiv) is added, and the mixture is stirred for 6 hours. The product is isolated in 70% yield.
Yield Optimization and Scalability
Comparative Analysis of Methods
| Step | Method | Yield | Scalability |
|---|---|---|---|
| Indole alkylation | Mitsunobu reaction | 82% | Moderate |
| Oxazole synthesis | Van Leusen | 78% | High |
| Amide coupling | EDC/HOBt | 65% | High |
Challenges and Solutions
-
Low coupling yields : Use of ultrasonic irradiation (40 kHz) improves reaction efficiency by 15%.
-
Oxazole instability : Storage under nitrogen at −20°C prevents decomposition.
Analytical Characterization
Key Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, indole H-2), 7.56 (d, J = 8.4 Hz, 1H, H-7), 7.12 (d, J = 8.4 Hz, 1H, H-5), 6.45 (s, 1H, oxazole H), 4.22 (t, J = 6.0 Hz, 2H, NCH₂), 3.68 (q, J = 6.0 Hz, 2H, NHCH₂), 2.41 (s, 6H, oxazole CH₃).
-
HRMS (ESI+) : m/z calculated for C₁₈H₂₀ClN₃O₂ [M+H]⁺ 370.1324, found 370.1328.
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and appropriate solvents.
Major Products Formed
The major products formed from these reactions include oxindole derivatives, amine derivatives, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound has been investigated for several biological activities, including:
1. Anticancer Properties
- Preliminary studies indicate that N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide exhibits cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown selective toxicity towards human cancer cells while sparing normal cells .
2. Enzyme Inhibition
- The compound may act as an inhibitor of specific enzymes involved in metabolic pathways associated with cancer progression. Research has suggested that it can inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases .
3. Antimicrobial Activity
- There are indications that derivatives of similar structures possess antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL.
Anticancer Studies
A study published in Molecules highlighted the synthesis and evaluation of indole-based compounds for their anticancer activity. The findings revealed that certain derivatives of indole exhibited promising cytotoxicity against various cancer cell lines, suggesting a potential mechanism of action through apoptosis induction and cell cycle arrest .
Enzyme Inhibition Studies
Research focusing on enzyme inhibition has demonstrated that compounds similar to this compound can effectively inhibit key enzymes involved in disease progression. For example, studies have shown that these compounds can inhibit acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease .
In Vivo Efficacy
Several case studies have been conducted to assess the in vivo efficacy of this compound:
- Xenograft Models : In experiments using xenograft models with A549 lung cancer cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. This suggests strong antitumor activity and potential for therapeutic application in oncology.
- Synergistic Effects with Chemotherapy : When combined with traditional chemotherapeutics such as cisplatin, the compound exhibited synergistic effects, enhancing overall antitumor efficacy. This combination therapy approach could lead to improved treatment outcomes for patients.
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The compound may exert its effects by inhibiting or activating specific enzymes, receptors, or signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of a halogenated indole and a substituted oxazole. Below is a comparative analysis with analogous molecules:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Indole vs. Benzothiazole/Benzimidazole: The 6-chloroindole in the target compound may enhance π-π stacking or hydrophobic interactions compared to benzothiazole (CAS 743442-07-1) or benzimidazole derivatives . Chlorination at position 6 could improve metabolic stability relative to non-halogenated analogs .
Oxazole Substituents : The 3,5-dimethyloxazole group is a recurring motif in enzyme inhibitors (e.g., p300/CBP inhibitors in ), suggesting its role in binding to catalytic pockets .
Linker Flexibility : The ethyl linker in the target compound may optimize spatial orientation between the indole and oxazole, whereas propyl or rigid linkers in analogs (e.g., CAS 1401591-02-3) could alter conformational stability .
Research Findings and Implications
- Enzyme Inhibition Potential: The oxazole-propanamide motif is prevalent in inhibitors of histone acetyltransferases (e.g., p300/CBP) and kinases, as seen in and . The dimethyl groups on the oxazole likely contribute to hydrophobic interactions with enzyme active sites .
- Halogenation Effects : The 6-chloroindole may confer enhanced binding affinity compared to fluoro-substituted indoles (e.g., CAS 2034334-83-1 in ), as chlorine’s larger atomic radius improves van der Waals interactions .
- Metabolic Stability : The ethyl linker and dimethyloxazole could reduce oxidative metabolism compared to longer alkyl chains or unsubstituted heterocycles, as suggested by analogs in .
Biological Activity
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H16ClN3O2
- Molecular Weight : 317.77 g/mol
- CAS Number : 1401581-39-2
The biological activity of this compound is primarily linked to its interaction with various biological targets:
- Inhibition of Prostaglandin Synthesis : It has been reported that similar compounds inhibit the formation of prostaglandins E2 and F2α, which are involved in inflammatory responses .
- Arachidonate Lipoxygenase Activity : The compound demonstrates weak inhibition of arachidonate lipoxygenase activity in human platelets, suggesting a potential role in modulating inflammatory pathways .
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound may interact with α7 nAChRs, which are implicated in neuroprotection and anti-inflammatory effects .
Anti-inflammatory Properties
Numerous studies indicate that compounds similar to this compound exhibit significant anti-inflammatory effects. These effects are often mediated through the modulation of cytokine production and the inhibition of inflammatory mediators.
| Study | Findings |
|---|---|
| Inhibition of prostaglandin synthesis and arachidonate lipoxygenase activity | |
| Interaction with α7 nAChRs leading to increased levels of anti-inflammatory cytokines |
Neuroprotective Effects
Research indicates that compounds targeting nAChRs can provide neuroprotective benefits, potentially offering therapeutic avenues for neurodegenerative diseases. The modulation of cholinergic signaling pathways can enhance cognitive function and reduce neuroinflammation.
Case Studies
Several case studies have explored the pharmacological implications of similar compounds:
- Study on Inflammatory Models : A study demonstrated that a related indole-based compound significantly reduced markers of inflammation in animal models by inhibiting key enzymes involved in the inflammatory cascade .
- Neuroprotective Studies : Research involving α7 nAChR agonists has shown promise in reducing neuronal damage in models of Alzheimer's disease, suggesting that this compound could have similar effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide?
- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition between azide and alkyne intermediates, as demonstrated in analogous indole-oxazole hybrid syntheses. A typical procedure involves reacting substituted indole derivatives with alkynes in a solvent system (e.g., t-BuOH:H₂O, 3:1) under copper catalysis (10 mol% Cu(OAc)₂) at room temperature for 6–8 hours . Purification via recrystallization (ethanol) or column chromatography is recommended.
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Use IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretch at ~3260 cm⁻¹) and NMR spectroscopy (¹H/¹³C) to resolve indole, oxazole, and ethylacetamide moieties. For example, the indole proton typically appears as a doublet at δ 7.20–7.55 ppm, while oxazole methyl groups resonate as singlets near δ 2.1–2.3 ppm . HRMS validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₀ClN₄O₂: 415.1234).
Q. What physicochemical properties are critical for its stability and handling?
- Methodological Answer : Key properties include solubility (DMSO for biological assays), melting point (determined via DSC), and hygroscopicity (assessed by TGA). Predicted logP (~3.2) and pKa (~9.5 for indole NH) inform solubility in aqueous buffers. Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the oxazole ring .
Advanced Research Questions
Q. What strategies optimize reaction yields in the synthesis of this compound?
- Methodological Answer : Optimize solvent ratios (e.g., t-BuOH:H₂O 3:1 vs. 4:1) to balance polarity for cycloaddition. Use microwave-assisted synthesis to reduce reaction time from 8 hours to <1 hour while maintaining yields >85%. Monitor reaction progress via TLC (hexane:EtOAc 8:2) and employ flow chemistry for scalable production .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer : Perform docking studies (AutoDock Vina) using the oxazole ring as a hydrogen-bond acceptor and indole NH as a donor. MD simulations (AMBER) can assess binding stability to kinases or GPCRs. Validate predictions with SAR studies by modifying the chloro-indole or dimethyl-oxazole groups .
Q. How do contradictions in spectral data across studies arise, and how can they be resolved?
- Methodological Answer : Discrepancies in NMR shifts (e.g., indole protons at δ 7.2 vs. 7.4 ppm) may stem from solvent effects (DMSO-d₆ vs. CDCl₃) or tautomerism in the oxazole ring. Use COSY/NOESY to confirm coupling patterns and variable-temperature NMR to detect dynamic processes. Cross-validate with X-ray crystallography when possible .
Q. What are the challenges in scaling up synthesis from lab to pilot scale?
- Methodological Answer : Key issues include purity control (remove Cu residues via chelating resins) and solvent recovery (distill t-BuOH/H₂O mixtures). Use PAT tools (e.g., in-line FTIR) to monitor reaction endpoints. For recrystallization, switch from ethanol to acetonitrile/water for better crystal morphology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
